3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline is a chemical compound characterized by its unique structure combining a chloro-substituted aniline and a thiadiazole moiety linked via a sulfanyl group. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. The molecular formula of this compound is , indicating the presence of chlorine, nitrogen, sulfur, and carbon atoms.
This compound falls under the category of heterocyclic compounds due to the incorporation of the thiadiazole ring. It is classified as an aromatic amine because of the aniline component. The synthesis and study of such compounds are crucial in organic chemistry and pharmaceutical research due to their diverse biological activities.
The synthesis of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline typically involves several key steps:
This multi-step synthesis allows for the formation of the desired compound with high yield and purity, suitable for further applications in research and development .
The molecular structure of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline can be represented as follows:
The structure features:
3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline can undergo various chemical reactions:
These reactions expand the utility of this compound in synthesizing more complex molecules for various applications .
The mechanism of action for 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline primarily involves its interaction with biological targets:
Such mechanisms underline its potential as a bioactive compound in medicinal chemistry .
The physical properties of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline include:
Chemical properties include:
These properties are crucial for determining its handling and application in laboratory settings .
3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline has several significant applications:
Research continues to explore new applications and derivatives that enhance its efficacy and broaden its utility in various scientific fields .
The 1,3,4-thiadiazole ring represents a privileged scaffold in modern drug discovery due to its exceptional versatility in interacting with biological targets. This five-membered heterocycle contains sulfur and two nitrogen atoms, conferring unique electronic properties that underpin its broad pharmacological relevance. As a bioisostere of pyrimidine—a core structure in nucleic acid bases—the 1,3,4-thiadiazole nucleus enables interference with essential cellular processes like DNA replication and enzyme function [5] [9]. Its mesoionic character facilitates membrane penetration, significantly enhancing bioavailability compared to many heterocyclic systems [3] [5]. This permeability stems from low-lying C-S σ* orbitals that create localized regions of low electron density ("σ-holes") on the sulfur atom, promoting strong interactions with target proteins [5]. Clinically, this scaffold features in FDA-approved drugs including diuretics (acetazolamide), antibiotics (sulfamethizole), and anticancer agents (litronesib, filanesib) [5], validating its translational potential. The structural plasticity of 1,3,4-thiadiazole allows extensive derivatization, making it an ideal template for developing targeted therapies against complex diseases like cancer.
The anticancer efficacy of 1,3,4-thiadiazole derivatives stems from their ability to disrupt critical oncogenic pathways through defined structural mechanisms:
Bioisosteric Mimicry: The spatial and electronic resemblance to pyrimidine enables competitive inhibition of nucleotide-processing enzymes. For instance, 2-amino-1,3,4-thiadiazole (ATDA, NSC 4728) inhibits inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in guanine biosynthesis, thereby suppressing tumor growth in leukemia models . Similarly, anthra[1,2-c][1,2,5]thiadiazole-6,11-diones (e.g., NSC 745885) target IKKβ, a regulator of NF-κB signaling, showing potent activity against leukemia, melanoma, and solid tumors .
Targeted Protein Interactions: Substituents at the 2- and 5-positions of the thiadiazole ring dictate specificity toward diverse oncogenic targets:
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives Based on Substituent Effects
Substituent Pattern | Target | Potency (IC₅₀ Range) | Cancer Models |
---|---|---|---|
5-Amino-2-thiol derivatives | IMPDH | Tumor growth reduction | Murine systemic leukemia |
Hydroxamic acids | HDAC | 1.62–10.21 µM | A549, MDA-MB-231, HCT116 [5] |
3,5-Dipyridyl groups | Unknown | Moderate activity | MCF-7 breast cancer |
Halogenated benzyl groups | DNA/Tubulin | 2.79–15.7 µM | SKOV-3, A549, MCF-7 [5] |
The integration of sulfanyl-aniline motifs with heterocyclic cores creates multifunctional hybrids with enhanced target affinity. 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline (CAS: 1019441-76-9, C₈H₆ClN₃S₂, MW: 243.7 g/mol) exemplifies this strategy [2] [4]:
The 3-chloro substituent on the aniline ring increases lipophilicity (clogP ≈ 2.8), promoting membrane permeability while sterically blocking metabolic oxidation at this position [2] [6].
Mechanistic Advantages:
Figure: Structural Evolution of Sulfanyl-Aniline-Thiadiazole Hybrids
Aniline (Bioactive Core) → Sulfanyl Linker (Flexibility) → Thiadiazole (Targeting Module)
The therapeutic exploration of thiadiazoles spans six decades, marked by key milestones:
2-Ethylamino-1,3,4-thiadiazole (EATDA) showed in vivo efficacy against mammary adenocarcinomas, though its mechanism remained uncharacterized .
Targeted Inhibitors (2000s–Present):
HDAC/Hsp90 Modulators: RV-59, a nitrogen-substituted anthrathiadiazole-dione, selectively kills colon cancer cells (HCT-116) with high cytoplasmic Nrf2 levels .
Clinical Advancements: Over 15 thiadiazole-based compounds have entered oncology trials. CB-839 reached Phase II studies for solid tumors and hematologic malignancies, demonstrating synergy with checkpoint inhibitors and radiation [5].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3